![molecular formula C15H11NO3 B1294746 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione CAS No. 24094-44-8](/img/structure/B1294746.png)
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinones are a type of polyketide that have a 9,10-dioxoanthracene core . They are derived from filamentous fungi and undergo enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .
Synthesis Analysis
The synthesis of anthraquinones often involves the oxidation of anthracene or its derivatives . For example, one method involves the gas-phase oxidation of anthracene in the presence of a V2O5 catalyst . Another method involves the liquid-phase oxidation of anthracene with nitric acid .Molecular Structure Analysis
Anthraquinones have a 9,10-dioxoanthracene core . The specific structure of “1-Amino-2-(hydroxymethyl)anthracene-9,10-dione” would include an amino group at the 1 position and a hydroxymethyl group at the 2 position of the anthraquinone core.Chemical Reactions Analysis
Anthraquinones and their derivatives can undergo a variety of chemical reactions, including methylation, oxidation, and dimerization .Physical And Chemical Properties Analysis
The physical and chemical properties of anthraquinones can vary widely depending on their specific structure . For example, they are generally insoluble in water but can be soluble in organic solvents .Scientific Research Applications
Anticancer Therapeutics
Anthraquinones have been used for centuries in various therapeutic applications, particularly as anticancer agents . They inhibit cancer progression by targeting essential cellular proteins . The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .
Antimicrobial Activity
Anthraquinones and their derivatives have shown significant antimicrobial activities . They could be used to develop new antimicrobial agents, which are needed to combat the increasing number of drug-resistant microbial strains.
Antioxidant Activity
Anthraquinones also exhibit antioxidant activities . They can neutralize harmful free radicals in the body, which may help prevent various diseases associated with oxidative stress, such as heart disease and cancer.
Anti-inflammatory Activity
The anti-inflammatory activities of anthraquinones make them potential candidates for the development of new anti-inflammatory drugs . They could be used to treat conditions like arthritis, asthma, and inflammatory bowel disease.
Development of New Chemical Entities
Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds . These new compounds could have improved pharmacological properties and fewer side effects.
Green Chemistry
Anthraquinones can be synthesized in a green and catalyst-free manner in solvent-free conditions . This makes the production process more environmentally friendly and sustainable.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-amino-2-(hydroxymethyl)anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWWIREEDECOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178817 |
Source
|
Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione | |
CAS RN |
24094-44-8 |
Source
|
Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.